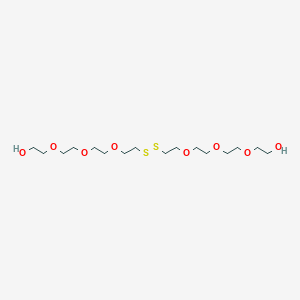

Hydroxy-PEG3-SS-PEG3-alcohol

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCOQDOWFVSGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cleavable PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of cleavable polyethylene (B3416737) glycol (PEG) linkers. These linkers are critical components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs), enabling the controlled release of therapeutic payloads at the target site. By incorporating a selectively cleavable bond, these linkers ensure that the conjugate remains stable in systemic circulation, minimizing off-target toxicity, and releases the active drug only in response to specific physiological or external triggers.[][2][3] This document details the synthesis and characteristics of four major classes of cleavable PEG linkers: acid-labile, disulfide-based, enzyme-cleavable, and photo-cleavable linkers.

Acid-Cleavable PEG Linkers

Acid-cleavable linkers are designed to hydrolyze in the acidic environments characteristic of tumor tissues (pH ~6.0), endosomes (pH 5.5–6.5), and lysosomes (pH 4.5–5.0).[4][][6] This pH differential between systemic circulation (pH ~7.4) and the target cellular compartments allows for site-specific drug release.[][] Common acid-labile functional groups include hydrazones, acetals, and ketals.[][][8]

Synthesis Overview

The synthesis of acid-labile PEG linkers typically involves the reaction of a PEG derivative functionalized with a ketone or aldehyde with a hydrazine-containing payload to form a hydrazone bond, or the reaction of a diol with an aldehyde or ketone to form an acetal/ketal.

A representative synthesis for a hydrazone linker involves modifying a PEG chain with a terminal functional group that can be converted to a ketone. This PEG-ketone can then be conjugated to a drug containing a hydrazide moiety. The resulting hydrazone bond is stable at neutral pH but hydrolyzes under acidic conditions.[]

Similarly, acetal-based linkers can be synthesized from a PEG macromonomer and an acetal-based cross-linker, which degrades in response to acidic pH.[8][9][10]

Quantitative Data: pH-Dependent Stability

The rate of cleavage for acid-labile linkers is highly dependent on pH. The table below summarizes the stability of common acid-labile linkages at different pH values.

| Linker Type | pH 7.4 (Plasma) Stability | pH 5.0-6.0 (Endosome/Tumor) Stability | Key Features |

| Hydrazone | Stable | Rapidly hydrolyzed[][11] | Widely used; cleavage rate can be tuned by modifying the chemical structure. |

| Acetal/Ketal | Stable | Hydrolyzes to release aldehyde/ketone and diol.[6][8] | Cleavage kinetics can be influenced by the structure of the acetal/ketal.[12] |

| Silyl Ether | Stable | Cleavable under mildly acidic conditions.[4][13][14] | Rate of hydrolysis can be tuned by the choice of substituents on the silicon atom.[4][8] |

Experimental Protocol: Synthesis of a PEG-Hydrazone Linker

This protocol describes the synthesis of a PEG-hydrazone linker by conjugating a PEG-aldehyde to a drug containing a hydrazide group.

Materials:

-

HO-PEG-NH2 (heterobifunctional PEG)

-

4-formylbenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Hydrazide-modified drug (Payload-NHNH2)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Reaction vessels and stirring equipment

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Activation of 4-formylbenzoic acid: Dissolve 4-formylbenzoic acid and NHS in anhydrous DCM. Add DCC to the solution at 0°C and stir for 12 hours at room temperature to form the NHS ester.

-

Synthesis of PEG-aldehyde: Dissolve HO-PEG-NH2 in anhydrous DCM. Add the activated 4-formylbenzoic acid NHS ester and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture for 24 hours at room temperature.

-

Purification of PEG-aldehyde: Purify the resulting PEG-aldehyde by precipitation in cold diethyl ether, followed by filtration and drying under vacuum.

-

Formation of Hydrazone Linkage: Dissolve the purified PEG-aldehyde and the hydrazide-modified drug in a suitable solvent like DMF with a catalytic amount of acid (e.g., acetic acid).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using techniques like HPLC or NMR.

-

Final Purification: Purify the final PEG-drug conjugate using dialysis against a suitable buffer or size-exclusion chromatography to remove unreacted starting materials.

Synthesis and Cleavage Pathway

Caption: Synthesis and acid-triggered cleavage of a PEG-hydrazone conjugate.

Disulfide-Based PEG Linkers

Disulfide linkers are cleaved in response to the high reducing potential within the intracellular environment.[15] The concentration of glutathione (B108866) (GSH), a key reducing agent, is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM).[15][] This differential allows disulfide-linked conjugates to remain stable in circulation and release their payload upon entering the cell.[2][]

Synthesis Overview

A common strategy for synthesizing disulfide-containing PEG linkers involves using a pyridyl disulfide-activated PEG derivative. This activated PEG reacts specifically with a thiol group on the drug or biomolecule to form a stable, yet cleavable, disulfide bond. The reaction is efficient and proceeds under mild conditions.[15]

Quantitative Data: Redox-Sensitivity

The cleavage of disulfide bonds is dependent on the concentration of reducing agents and the redox potential.

| Parameter | Extracellular (Blood) | Intracellular (Cytoplasm) | Significance |

| Glutathione (GSH) Conc. | ~5 µM[] | 1-10 mM[] | ~1000-fold higher concentration inside cells drives disulfide bond cleavage. |

| Redox Potential | Oxidizing | Reducing[17] | The reducing environment of the cytosol favors the cleavage of disulfide bonds.[18] |

| Linker Stability | High | Low (Cleaved) | Ensures payload remains attached in circulation and is released inside the target cell.[2] |

Note: The stability of disulfide linkers can be further enhanced by introducing steric hindrance near the disulfide bond.[2]

Experimental Protocol: Synthesis of a PEG-Disulfide Linker

This protocol outlines the conjugation of a thiol-containing drug to a PEG linker activated with a pyridyl disulfide group.

Materials:

-

Maleimide-PEG-OPSS (ortho-pyridyl disulfide)

-

Thiol-containing drug (Payload-SH)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Reaction vessels

-

Stirring equipment

-

Purification system (e.g., HPLC or dialysis)

Procedure:

-

Reagent Preparation: Dissolve the Maleimide-PEG-OPSS linker in PBS buffer (pH 7.2). Separately, dissolve the thiol-containing drug in the same buffer. If the drug is not water-soluble, a co-solvent like DMSO or DMF can be used, but the final concentration should be kept low (e.g., <10%).

-

Conjugation Reaction: Add the drug solution to the PEG linker solution. A typical molar ratio is 1.2 to 2 equivalents of the drug per equivalent of the PEG linker to ensure complete reaction of the linker.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction involves the displacement of the pyridyl-2-thione group by the thiol group of the drug.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purification: Once the reaction is complete, purify the PEG-drug conjugate from excess unreacted drug and byproducts using a suitable method such as preparative HPLC, size-exclusion chromatography, or dialysis.

-

Characterization: Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and HPLC.

Cleavage Mechanism

Caption: Reductive cleavage of a disulfide linker by intracellular glutathione.

Enzyme-Cleavable PEG Linkers

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the target tissue or cellular compartment.[] For example, many antibody-drug conjugates utilize peptide linkers, such as valine-citrulline (Val-Cit), which are efficiently cleaved by lysosomal proteases like cathepsin B, an enzyme often upregulated in tumor cells.[][20][] This strategy provides high specificity for drug release.

Synthesis Overview

The synthesis of peptide-based linkers involves standard solid-phase or solution-phase peptide synthesis techniques. A common design includes the dipeptide sequence (e.g., Val-Cit) attached to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][22] After enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, releasing the unmodified drug.[]

Quantitative Data: Enzymatic Cleavage Efficiency

The efficiency of enzymatic cleavage is determined by kinetic parameters, which quantify the enzyme's affinity for the linker and its catalytic turnover rate.

| Linker Sequence | Enzyme | kcat/Km (M⁻¹s⁻¹) | Comments |

| Val-Cit | Cathepsin B | High | Gold standard for ADC linkers; stable in plasma, efficiently cleaved in lysosomes.[22][23] |

| Val-Ala | Cathepsin B | Moderate | Cleaved at approximately half the rate of Val-Cit.[24] |

| Phe-Lys | Cathepsin B | Very High | Cleaved ~30-fold faster than Val-Cit, but may have lower plasma stability.[24] |

| Ac-PLG-Mpa-AR-NH₂ | MMP-2 | 1,600 | Substrate for matrix metalloproteinases (MMPs) found in the tumor microenvironment.[24] |

Note: The values are illustrative and can vary based on the full substrate structure and experimental conditions.[24]

Experimental Protocol: Synthesis of a PEG-Val-Cit-PABC Linker

This protocol provides a general outline for the synthesis of a maleimide-functionalized PEG linker containing a Val-Cit-PABC moiety for drug conjugation.

Materials:

-

Fmoc-Cit-OH, Fmoc-Val-OH

-

p-aminobenzyl alcohol (PABA)

-

p-nitrophenyl chloroformate

-

Maleimidohexanoic acid

-

PEG diamine

-

Peptide coupling reagents (e.g., HBTU, HOBt)

-

Piperidine in DMF (for Fmoc deprotection)

-

Trifluoroacetic acid (TFA)

-

Standard peptide synthesis resins and solvents

Procedure:

-

Synthesis of PABC-Payload: React p-aminobenzyl alcohol with p-nitrophenyl chloroformate to form an activated carbonate. Then, react this intermediate with the amine group of a payload to form the PABC-payload carbamate.

-

Peptide Synthesis: On a solid support resin, sequentially couple Fmoc-Cit-OH and Fmoc-Val-OH using standard peptide coupling chemistry.

-

Deprotect the Fmoc group with piperidine/DMF.

-

Couple the next Fmoc-protected amino acid using a coupling agent like HBTU.

-

-

Linker Assembly: Couple maleimidohexanoic acid to the N-terminus of the dipeptide (Val-Cit).

-

Cleavage from Resin: Cleave the complete linker-payload construct from the solid support using TFA.

-

PEGylation: Conjugate the maleimide-functionalized Val-Cit-PABC-Payload to a thiol-activated PEG. Alternatively, the PEG moiety can be introduced at different stages of the synthesis.

-

Purification: Purify the final product at each key step using preparative HPLC. Characterize using mass spectrometry and NMR.

Enzymatic Cleavage and Drug Release Pathway

Caption: Cathepsin B-mediated cleavage and self-immolation of a Val-Cit-PABC linker.

Photo-Cleavable PEG Linkers

Photo-cleavable linkers offer precise spatiotemporal control over drug release. These linkers are stable until irradiated with light of a specific wavelength (typically UV or near-IR), which triggers a photochemical reaction that cleaves the linker and releases the payload.[25] The ortho-nitrobenzyl (ONB) group is one of the most widely used photolabile moieties for this purpose.[25][26][27]

Synthesis Overview

The synthesis of ONB-based PEG linkers involves incorporating the o-nitrobenzyl moiety into a PEG chain with appropriate functional groups for conjugation. For example, an ONB-containing diol can be reacted with PEG derivatives to form the final linker. The specific chemistry can be tuned to alter the cleavage wavelength and efficiency.[25]

Quantitative Data: Photocleavage Properties

The performance of photo-cleavable linkers is characterized by their absorption wavelength and the efficiency of the cleavage reaction upon irradiation.

| Photolabile Group | Activation Wavelength | Cleavage Products | Key Features |

| ortho-Nitrobenzyl (ONB) | ~365 nm (UV)[26][28] | o-nitrosobenzaldehyde, released payload | Most common photolabile linker; cleavage rate can be tuned by substituents on the aromatic ring.[28] |

| Coumarin | ~365 nm (UV) or >400 nm | Coumaric acid derivative, released payload | Can also be used for photo-dimerization; offers alternative cleavage wavelengths.[26] |

Note: Two-photon excitation can be used to shift the activation to longer, less damaging wavelengths (near-IR).[27]

Experimental Protocol: Synthesis of an ONB-based PEG Linker

This protocol describes a general method for preparing a PEG linker containing a photo-cleavable o-nitrobenzyl group.

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl alcohol

-

PEG-bis-chloroformate

-

Pyridine (B92270) or other suitable base

-

Anhydrous solvents (e.g., THF, DCM)

-

Reaction vessels

-

Purification system (e.g., column chromatography)

Procedure:

-

Preparation of Activated ONB: The hydroxyl group of 4,5-dimethoxy-2-nitrobenzyl alcohol is typically activated or modified to allow for reaction with the PEG chain. For this example, we will react it with a PEG-bis-chloroformate.

-

Reaction Setup: Dissolve the PEG-bis-chloroformate in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add a solution of 4,5-dimethoxy-2-nitrobenzyl alcohol and pyridine (as a base) dropwise to the PEG solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction forms a carbonate linkage between the ONB group and the PEG chain.

-

Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like DCM. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

Final Purification: Purify the resulting ONB-PEG linker using column chromatography to obtain the pure product.

-

Characterization: Confirm the structure and purity of the linker using NMR and mass spectrometry. The terminal groups of the PEG can be further modified for drug conjugation.

Photocleavage Mechanism

Caption: Light-induced cleavage of an ortho-nitrobenzyl (ONB) ether linkage.

References

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 8. Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP [dspace.mit.edu]

- 10. Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSPE-hydrazone-mPEG2K | BroadPharm [broadpharm.com]

- 12. Acid cleavable PEG-lipids for applications in a ternary gene delivery vector - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disulfide - Wikipedia [en.wikipedia.org]

- 18. scivast.com [scivast.com]

- 20. researchgate.net [researchgate.net]

- 22. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]

- 23. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. seas.upenn.edu [seas.upenn.edu]

An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cleavage of disulfide bonds within polyethylene (B3416737) glycol (PEG) linkers, a critical aspect of advanced drug delivery systems. The controlled release of therapeutic agents at the target site is paramount for efficacy and minimizing off-target toxicity. Disulfide-based PEG linkers are a cornerstone of stimuli-responsive drug delivery, designed to remain stable in the bloodstream and selectively cleave within the reductive intracellular environment of target cells.

Introduction to Disulfide Bonds and PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer widely used in bioconjugation to improve the pharmacokinetic properties of therapeutic molecules. "PEGylation" can increase the hydrodynamic size of a drug, prolonging its circulation time and reducing renal clearance. Cleavable PEG linkers have been developed to release the drug from its carrier upon reaching the target site, and disulfide bonds are a popular choice for this purpose.

Disulfide bonds (-S-S-) are covalent bonds formed by the oxidation of two thiol groups (-SH). They are relatively stable in the oxidizing environment of the bloodstream but are susceptible to cleavage in the reducing environment found inside cells. This differential stability is primarily due to the significant concentration gradient of glutathione (B108866) (GSH), a major intracellular antioxidant. The intracellular concentration of GSH (2-10 mM) is approximately 100 to 1000 times higher than in the extracellular milieu (2-10 μM)[1]. This stark difference provides a highly specific trigger for the release of drugs from disulfide-containing PEG linkers once they are internalized by target cells.

Mechanisms of Disulfide Bond Cleavage

The cleavage of disulfide bonds in PEG linkers is predominantly achieved through three primary mechanisms: reduction by intracellular thiols, enzymatic catalysis, and to a lesser extent, pH-mediated hydrolysis under specific conditions.

Reduction-Mediated Cleavage by Glutathione

The most significant mechanism for disulfide bond cleavage in a biological context is the thiol-disulfide exchange reaction with glutathione (GSH). This reaction proceeds via a nucleophilic attack of the thiolate anion (GS-) on one of the sulfur atoms of the disulfide bond.

The overall reaction can be summarized as follows:

Drug-PEG-S-S-R + 2 GSH → Drug-PEG-SH + R-SH + GSSG

Where GSSG is glutathione disulfide. The reaction proceeds in a stepwise manner, with the formation of a mixed disulfide intermediate.

Factors Influencing Glutathione-Mediated Cleavage:

-

Glutathione Concentration: The rate of cleavage is directly proportional to the concentration of GSH. The high intracellular GSH concentration is the primary driver for rapid drug release inside the cell.

-

Steric Hindrance: The accessibility of the disulfide bond to GSH can influence the cleavage rate. Bulky substituents near the disulfide bond can sterically hinder the approach of GSH, slowing down the reaction.

-

Electronic Effects: The electronic properties of the groups adjacent to the disulfide bond can also affect its susceptibility to nucleophilic attack. Electron-withdrawing groups can make the disulfide bond more electrophilic and thus more reactive towards thiols.

Enzymatic Catalysis: The Role of Thioredoxin and Glutaredoxin Systems

While direct reduction by GSH is a major pathway, the cleavage of disulfide bonds is often significantly accelerated by enzymatic systems, primarily the thioredoxin (Trx) and glutaredoxin (Grx) systems.[2][3] These systems utilize NADPH as a reducing equivalent to maintain a reduced intracellular environment and catalyze the reduction of disulfide bonds in proteins and other molecules.

-

Thioredoxin (Trx) System: This system consists of thioredoxin reductase (TrxR) and thioredoxin (Trx). TrxR, a flavoenzyme, uses NADPH to reduce the active site disulfide in Trx. Reduced Trx then directly reduces target disulfide bonds.[4][5]

-

Glutaredoxin (Grx) System: This system comprises glutaredoxin (Grx), glutathione (GSH), and glutathione reductase (GR). Grx catalyzes the reduction of disulfide bonds using GSH as a hydrogen donor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase at the expense of NADPH.[1][6]

These enzymatic systems are highly efficient and can significantly enhance the rate of drug release from disulfide-linked PEG conjugates within the cell.

pH-Mediated Cleavage

While reduction is the primary trigger for disulfide bond cleavage, the stability of some disulfide linkers can also be influenced by pH.[7] However, it is important to note that standard alkyl disulfides are generally stable over a wide pH range. Specific linker chemistries can be designed to incorporate pH-sensitive functionalities adjacent to the disulfide bond, leading to a pH-dependent cleavage rate. For instance, the hydrolysis of neighboring ester bonds can be pH-dependent, which may in turn affect the accessibility and reactivity of the disulfide bond.[8] Generally, for most disulfide-based PEG linkers used in drug delivery, the pH of endosomes and lysosomes (pH 4.5-6.5) is not the primary trigger for cleavage, but it can influence the overall drug release profile in combination with the reductive environment.

Quantitative Data on Disulfide Bond Cleavage

The rate of disulfide bond cleavage is a critical parameter in the design of drug delivery systems. Below is a summary of representative quantitative data.

| Linker/System | Reducing Agent | Concentration | pH | Second-Order Rate Constant (M⁻¹min⁻¹) | Reference |

| HMG-CoA reductase (disulfide) | GSSG | - | 7.0 | 1700 ± 200 | [9] |

| Phosphofructokinase (disulfide) | GSH | - | - | 0.33 | [10] |

| PEG-MPP-LMWH hydrogel (succinimide-thioether) | Glutathione | - | - | 0.039 ± 0.006 (h⁻¹) | [11] |

| PEG-DMMPP-LMWH hydrogel (succinimide-thioether) | Glutathione | - | - | 0.031 ± 0.003 (h⁻¹) | [11] |

| PEG-SH hydrogel (disulfide) | Glutathione | - | - | 0.81 ± 0.1 (h⁻¹) | [11] |

Note: The rate constants for the hydrogel degradation are pseudo-first order and are provided for comparison of relative cleavage susceptibility.

Experimental Protocols

Protocol for Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used to quantify free sulfhydryl groups in solution. The reaction between a thiol and DTNB produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Sample containing the cleaved PEG-linker with a free thiol group

-

Cysteine or Glutathione standard solution for calibration curve

-

UV-Vis Spectrophotometer

-

Preparation of Reagents:

-

Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.

-

Prepare a series of standard solutions of cysteine or GSH in the reaction buffer (e.g., 0 to 1.5 mM).

-

-

Assay:

-

To a 1 mL cuvette, add 950 µL of reaction buffer.

-

Add 50 µL of the sample solution (or standard solution).

-

Add 50 µL of the DTNB stock solution and mix thoroughly.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the absorbance at 412 nm against a blank containing all reagents except the thiol-containing sample.

-

-

Quantification:

-

Create a standard curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of free thiols in the sample by interpolating its absorbance on the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

-

Protocol for Monitoring Drug Release using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate and quantify the released drug from its PEG-conjugate over time.

Materials:

-

PEG-SS-Drug conjugate

-

Release Buffer: Phosphate-buffered saline (PBS), pH 7.4, with and without a reducing agent (e.g., 10 mM GSH).

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)

-

A suitable HPLC column (e.g., C18 reversed-phase column)

-

Mobile phases (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

-

Drug standard solution for calibration

Procedure: [9][]

-

Sample Preparation:

-

Dissolve the PEG-SS-Drug conjugate in the release buffer to a known concentration.

-

Prepare two sets of samples: one in buffer alone (control) and one in buffer containing the reducing agent.

-

Incubate the samples at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quench the reaction if necessary (e.g., by adding an acid or a thiol-scavenging agent).

-

Centrifuge the samples to remove any precipitated material.

-

-

HPLC Analysis:

-

Inject a fixed volume of the supernatant onto the HPLC column.

-

Run the HPLC method with a gradient elution to separate the released drug from the PEG-conjugate.

-

Detect the drug using a wavelength at which it has maximum absorbance.

-

-

Quantification:

-

Create a calibration curve by injecting known concentrations of the free drug standard.

-

Determine the concentration of the released drug in the samples by comparing the peak area to the calibration curve.

-

Plot the cumulative percentage of drug released versus time.

-

Visualization of Signaling Pathways and Experimental Workflows

Glutathione-Mediated Disulfide Bond Cleavage

Caption: Glutathione-mediated cleavage of a disulfide-linked PEG-drug conjugate.

Enzymatic Disulfide Reduction Pathways

Caption: The Thioredoxin and Glutaredoxin enzymatic pathways for disulfide bond reduction.

Experimental Workflow for Monitoring Drug Release

Caption: Experimental workflow for monitoring drug release from a disulfide-linked PEG conjugate.

References

- 1. Glutathione and Glutaredoxin in Redox Regulation and Cell Signaling of the Lens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin and Glutaredoxin Systems as Potential Targets for the Development of New Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 5. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaredoxin - Wikipedia [en.wikipedia.org]

- 7. Disulfide-cleavage- and pH-triggered drug delivery based on a vesicle structured amphiphilic self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Hydroxy-PEG3-SS-PEG3-alcohol (CAS Number: 5662-81-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-PEG3-SS-PEG3-alcohol, with CAS number 5662-81-7, is a heterobifunctional, cleavable linker molecule increasingly utilized in the fields of bioconjugation and targeted drug delivery. Its structure, featuring two terminal hydroxyl groups and a central, redox-sensitive disulfide bond, makes it an invaluable tool for the development of advanced therapeutics, most notably antibody-drug conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) components enhance solubility and reduce immunogenicity of the resulting conjugates. This guide provides a comprehensive overview of the technical data, applications, and generalized experimental protocols for this compound, intended to support researchers in its effective application.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 5662-81-7 |

| Chemical Name | 3,6,9,16,19,22-Hexaoxa-12,13-dithiatetracosane-1,24-diol[1] |

| Molecular Formula | C16H34O8S2[1][2] |

| Molecular Weight | 418.56 g/mol [1] |

| Purity | Typically >95%[1][4] |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in water, DMSO, and DMF[2] |

| Storage Conditions | Recommended storage at -20°C for long-term stability[2][3] |

Core Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound serves as a critical component in the design of ADCs.[5] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug. The linker's role is to connect these two components, ensuring stability in systemic circulation and facilitating the release of the drug at the target site.

The key feature of this linker is its disulfide bond. This bond is relatively stable in the bloodstream but can be readily cleaved in the reducing environment found within tumor cells, which have a significantly higher concentration of reducing agents like glutathione (B108866).[] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated drug.[]

Mechanism of Action: Redox-Sensitive Cleavage

The disulfide bond in the linker is susceptible to reduction by intracellular glutathione (GSH). This process is illustrated in the signaling pathway diagram below.

Generalized Experimental Protocols

Activation of the Linker

The terminal hydroxyl groups of this compound must first be activated to enable conjugation with a drug molecule. A common method is to convert the hydroxyl groups into a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Di(N-succinimidyl) carbonate (DSC) or similar activating agent

-

Anhydrous dichloromethane (B109758) (DCM) or suitable organic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Add an excess of DSC (e.g., 2.2 equivalents) and TEA (e.g., 2.5 equivalents).

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

-

Upon completion, the activated linker can be purified by silica (B1680970) gel chromatography.

Conjugation of the Activated Linker to a Cytotoxic Drug

The activated linker is then reacted with the cytotoxic drug, which typically contains a nucleophilic group (e.g., an amine).

Materials:

-

Activated this compound

-

Cytotoxic drug with a free amine or other nucleophilic group

-

Anhydrous dimethylformamide (DMF) or other suitable solvent

-

Inert atmosphere

Procedure:

-

Dissolve the activated linker and the cytotoxic drug in anhydrous DMF under an inert atmosphere.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

The resulting drug-linker conjugate is then purified, often by reverse-phase HPLC.

Conjugation of the Drug-Linker Construct to an Antibody

The other end of the linker (which may require deprotection and activation if both ends were activated initially) is then conjugated to the antibody. This typically targets lysine (B10760008) residues or engineered cysteine residues on the antibody surface.

Materials:

-

Purified drug-linker construct (activated)

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5 for lysine conjugation)

Procedure:

-

Prepare a solution of the antibody at a known concentration in the reaction buffer.

-

Add a molar excess of the activated drug-linker construct to the antibody solution.

-

Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).

-

Quench the reaction by adding a small molecule with a free amine (e.g., Tris or lysine).

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein purification methods to remove unconjugated drug-linker and other impurities.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

The following diagram illustrates this generalized experimental workflow.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its defining features—a cleavable disulfide bond, PEG spacers for enhanced solubility, and terminal hydroxyl groups for versatile chemical modification—make it well-suited for the construction of sophisticated targeted therapies like ADCs. The provided technical data and generalized protocols offer a foundation for the successful application of this linker in research and development settings.

References

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] This synergy allows for the selective delivery of potent payloads to cancer cells while minimizing damage to healthy tissues, thereby widening the therapeutic window compared to traditional chemotherapy.[] The linker, a chemical bridge connecting the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity profile.[5][6][7] An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and then facilitate the efficient release of the active payload within the target tumor cells.[2][8][9]

The design and chemistry of the linker are pivotal to the success of an ADC.[3][10] Key parameters such as the linker's chemical properties, length, hydrophilicity, and steric hindrance all play a role in modulating the ADC's performance.[6][11] This guide provides a detailed technical overview of ADC linkers, covering their classification, mechanisms of action, and the experimental protocols used for their evaluation.

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[][12][13] The choice between a cleavable and non-cleavable linker is a fundamental decision in ADC design and depends heavily on the target antigen, the payload, and the desired mechanism of action.[14][15]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[12][16][] This controlled release can lead to a "bystander effect," where the released, cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[9][16]

There are three primary mechanisms for cleavable linkers:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are selectively cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1][5] The most common examples are dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[13][16] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, have also been successfully used and may offer greater stability in the bloodstream.[13]

-

Acid-Cleavable Linkers: These utilize acid-labile groups, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (pH 7.4).[11][12][16] While historically significant, the relative instability of these linkers can lead to premature payload release, limiting their application.[11]

-

Redox-Cleavable (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[1] The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a gradient for selective cleavage.[5][] Steric hindrance can be introduced near the disulfide bond to enhance stability in circulation.[10][19]

Non-Cleavable Linkers

Non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the release of the drug occurs after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[13][14][20] This process releases the payload still attached to the linker and the amino acid residue it was conjugated to.

The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window compared to some cleavable linkers.[14][15][20] However, they are not capable of inducing a bystander effect, as the payload-linker-amino acid complex is typically charged and cannot diffuse across cell membranes.[15] A common example is the thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in the ADC Kadcyla®.[16][20]

Logical Framework for Linker Selection

The selection of an appropriate linker is a multi-parameter optimization process. The logical relationship between linker type and desired ADC properties is crucial for successful drug development.

Caption: Logical flow for selecting a linker type based on desired ADC characteristics.

Quantitative Data Summary

The performance of different linkers can be compared using quantitative data from preclinical and clinical studies. Key metrics include plasma stability, drug release efficiency, and the impact on the drug-to-antibody ratio (DAR).

Table 1: Comparative Stability and Release Characteristics of Common Linker Types

| Linker Type | Linkage Chemistry | Release Mechanism | Plasma Stability | Intracellular Release Efficiency | Key Features | Approved ADC Example(s) |

| Cleavable | ||||||

| Peptide | Valine-Citrulline (VC) | Cathepsin B cleavage in lysosome | High[9] | High | Enables bystander effect; widely used.[16] | Adcetris®, Polivy®, Padcev®[13] |

| Peptide | Gly-Gly-Phe-Gly | Protease cleavage in lysosome | Very High[13] | High | More stable in bloodstream than dipeptides.[13] | Enhertu®[13] |

| Hydrazone | Hydrazone bond | Acid hydrolysis in endosome/lysosome | Moderate[10] | Moderate | pH-sensitive; early generation linker.[10][11] | Mylotarg®[10] |

| Disulfide | Disulfide bond | Reduction by intracellular glutathione | Moderate to High[10] | High | Stability can be tuned by steric hindrance.[10][19] | Besponsa®[10] |

| Non-Cleavable | ||||||

| Thioether | Maleimidocaproyl (MC) or SMCC | Lysosomal degradation of the antibody | Very High[20] | Dependent on degradation rate | High stability reduces off-target toxicity.[15][20] | Kadcyla®[20] |

ADC Mechanism of Action: From Binding to Payload Release

The overall mechanism of an ADC involves several sequential steps, starting from systemic circulation and culminating in the cytotoxic effect on the tumor cell. The linker's role is central to the intracellular trafficking and payload release stages.

Caption: General signaling pathway and mechanism of action for an antibody-drug conjugate.

Key Experimental Protocols

Evaluating the characteristics of an ADC linker is essential for development. Below are methodologies for key experiments.

Plasma Stability Assay

-

Objective: To determine the stability of the ADC and the rate of premature payload deconjugation in plasma.[9]

-

Methodology:

-

Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[9]

-

Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[9]

-

Separate the ADC from plasma proteins using a method like affinity chromatography (e.g., Protein A).

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released (free) payload.[9]

-

Analytical Techniques:

-

Hydrophobic Interaction Chromatography (HIC): To resolve ADC species with different drug-to-antibody ratios (DAR).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact ADC and any degradation products.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antigen-binding competency.

-

-

In Vitro Cytotoxicity Assay

-

Objective: To measure the potency of the ADC against antigen-positive cancer cell lines and assess off-target toxicity against antigen-negative cells.

-

Methodology:

-

Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.

-

Incubate for a period that allows for cell division (e.g., 72-120 hours).

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.

-

Experimental Workflow for Linker Stability Evaluation

The process of evaluating a novel linker involves a systematic workflow from initial synthesis to in vivo testing.

Caption: A typical experimental workflow for the development and evaluation of an ADC linker.

Conclusion and Future Directions

The linker is a linchpin in the design of effective and safe Antibody-Drug Conjugates.[] The choice between cleavable and non-cleavable strategies must be carefully considered to balance stability, targeted payload release, and the potential for bystander activity.[8][15] While early linkers suffered from instability, modern linker technology has produced highly stable constructs that have improved the therapeutic index of ADCs.[][22]

Future innovations in linker technology are focused on several key areas:

-

Novel Cleavage Triggers: Developing linkers that respond to more specific tumor-associated enzymes or microenvironmental conditions to further reduce off-target toxicity.[]

-

Hydrophilic Linkers: Incorporating elements like polyethylene (B3416737) glycol (PEG) to improve the solubility and pharmacokinetics of ADCs, especially those with hydrophobic payloads, which can reduce aggregation and improve manufacturability.[8][12][]

-

Site-Specific Conjugation: The use of enzymatic methods or engineered cysteines to produce homogeneous ADCs with a defined DAR is becoming standard practice, as it leads to more predictable PK and safety profiles.[2][23]

By continuing to refine linker chemistry, the next generation of ADCs holds the promise of delivering even greater efficacy and safety for cancer patients.

References

- 1. precisepeg.com [precisepeg.com]

- 2. abzena.com [abzena.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 7. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. biotechinformers.com [biotechinformers.com]

- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 19. njbio.com [njbio.com]

- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 22. tandfonline.com [tandfonline.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

Bioconjugation with Polyethylene Glycol (PEG): A Technical Guide

This in-depth guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental principles of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1][2][3] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

Key benefits of PEGylation include:

-

Enhanced Solubility : PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1]

-

Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]

-

Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

-

Reduced Immunogenicity : The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]

The evolution of PEGylation has progressed from "first-generation" techniques, which involved random conjugation to multiple sites on a protein, to "second-generation" methods that allow for site-specific attachment, resulting in more homogeneous and well-defined conjugates.[4]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.

Amine-Reactive PEGylation (via NHS Esters)

One of the most common strategies for PEGylating proteins is to target the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus.[4][5] N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly basic pH (7-9), forming a stable amide bond.[3][6][7]

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]

- 3. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 4. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Branched and Linear Poly(Ethylene Glycol): Influence of the Polymer Structure on Enzymological, Pharmacokinetic, and Immunological Properties of Protein Conjugates | Semantic Scholar [semanticscholar.org]

- 7. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols: Functionalization of Nanoparticles with Disulfide PEG Linkers

Introduction

The functionalization of nanoparticles with Polyethylene Glycol (PEG) is a cornerstone strategy in nanomedicine to enhance colloidal stability, reduce opsonization, and prolong circulation half-life.[1][2][3] The incorporation of a disulfide bond within the PEG linker introduces a "smart," stimuli-responsive feature.[2][4] Disulfide bonds are stable in the oxidative extracellular environment and bloodstream but are rapidly cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant inside cells, particularly in tumor cells.[][6][7] This redox-sensitive cleavage allows for the selective shedding of the PEG layer and subsequent release of therapeutic payloads within the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[4][][8]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticle platforms with disulfide-containing PEG linkers, characterization methods, and assays to validate their redox-responsive behavior.

I. Principle and Applications

The primary application for this technology is in targeted drug delivery for cancer therapy.[] The "PEG stealth layer" allows the nanoparticle to evade the host's immune system and accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[10] Once internalized by cancer cells, the high intracellular GSH concentration (up to 1000-fold higher than in plasma) cleaves the disulfide bond.[][11] This leads to the detachment of the PEG chains, which can de-shield the nanoparticle surface, potentially facilitating endosomal escape and promoting the release of the encapsulated drug directly at the site of action.[2][4][10]

Mechanism of Intracellular Activation

The core principle relies on the differential redox potential between the extracellular and intracellular environments.

-

Extracellular Environment (Bloodstream): Low concentration of reducing agents (~5 µmol/L GSH). The disulfide bond remains intact, ensuring the nanoparticle is stable and the drug is contained.[]

-

Intracellular Environment (Cytoplasm): High concentration of reducing agents (1-10 mmol/L GSH).[] GSH readily attacks and reduces the disulfide bond, breaking the linker and releasing the PEG chain or the conjugated drug.[12]

II. Experimental Protocols

Here we provide generalized protocols for the functionalization of common nanoparticle types. Researchers should optimize reactant concentrations and reaction times based on the specific nanoparticle and PEG linker used.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) using Thiolated PEG Linkers

This protocol describes the attachment of a commercially available thiol-terminated PEG linker containing a disulfide bond (e.g., HS-PEG-SS-COOH) to citrate-stabilized gold nanoparticles via ligand exchange.

Materials:

-

Citrate-stabilized Gold Nanoparticles (AuNPs)

-

Thiol-PEG-Disulfide Linker (e.g., HS-PEG-S-S-R)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

Procedure:

-

Add the thiolated PEG-disulfide linker to the AuNP solution at a desired molar excess.

-

Gently mix the solution and allow it to react for 12-24 hours at room temperature to ensure complete ligand exchange.[13]

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on nanoparticle size (e.g., 12,000 x g for 20 min for ~30 nm AuNPs).

-

Carefully remove the supernatant containing unbound linker.[13]

-

Resuspend the nanoparticle pellet in fresh DI water or PBS.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound PEG linkers.[13]

-

Resuspend the final product in a suitable buffer for storage at 4°C.

Protocol 2: Functionalization of Amine-Modified Nanoparticles (e.g., Silica or PLGA) using NHS-Ester Chemistry

This protocol uses an amine-reactive PEG linker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), to functionalize nanoparticles with surface amine groups.

Materials:

-

Amine-functionalized nanoparticles (-NH2 NPs)

-

SPDP-PEG-NHS linker

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Dialysis membrane (appropriate MWCO) or centrifugal filters

Procedure:

-

Disperse the amine-functionalized nanoparticles in the reaction buffer.

-

Prepare a stock solution of the SPDP-PEG-NHS linker in DMSO or DMF (e.g., 5 mg in 640 µL for a 25 mM stock).[14]

-

Add the linker stock solution to the nanoparticle dispersion. The molar ratio of linker to surface amine groups should be optimized, but a 10- to 20-fold molar excess is a good starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

-

Purify the functionalized nanoparticles by repeated centrifugation and resuspension or by dialysis against DI water for 24-48 hours to remove unreacted linker and byproducts.

Protocol 3: Characterization of Disulfide-PEGylated Nanoparticles

Successful functionalization must be confirmed using various analytical techniques.

Methods:

-

Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter after PEGylation.

-

Zeta Potential: To measure the change in surface charge. PEGylation typically shields the surface charge, moving the zeta potential closer to neutral.

-

UV-Vis Spectroscopy: For plasmonic nanoparticles like AuNPs, a red-shift in the surface plasmon resonance (SPR) peak indicates successful surface modification.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic peaks of PEG (e.g., C-O-C ether stretch at ~1100 cm⁻¹) on the nanoparticle surface.

-

Quantitative Analysis (HPLC): To determine the amount of PEG bound to the nanoparticles. This can be achieved by displacing the PEG linker with an excess of a reducing agent like dithiothreitol (B142953) (DTT) and quantifying the released PEG using High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD).[1][15][16]

Protocol 4: In Vitro Redox-Responsive Drug Release Assay

This protocol evaluates the release of a payload from the functionalized nanoparticles in response to a reducing agent.

Materials:

-

Drug-loaded, disulfide-PEGylated nanoparticles

-

Release Buffer: PBS, pH 7.4 (simulating physiological conditions)

-

Release Buffer with Reducing Agent: PBS, pH 7.4, containing 10 mM Glutathione (GSH) (simulating intracellular conditions)

-

Dialysis tubing or a dialysis device with a molecular weight cut-off (MWCO) suitable for retaining the nanoparticles while allowing the free drug to pass through.

Procedure:

-

Place a known concentration of the drug-loaded nanoparticle suspension into the dialysis device.

-

Submerge the device in the release buffer (control group) and the release buffer with GSH (test group).

-

Maintain the setup at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer (dialysate).

-

Quantify the concentration of the released drug in the aliquots using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

-

Plot the cumulative drug release percentage against time for both control and test conditions to demonstrate redox-responsive release.

III. Data Presentation

Quantitative data from characterization and functional assays should be summarized for clear interpretation.

Table 1: Example Physicochemical Characterization Data

| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Bare Nanoparticles | 115.2 ± 4.5 | 0.15 | -25.3 ± 2.1 |

| Disulfide-PEGylated NPs | 128.1 ± 5.1[3] | 0.29[3] | -13.7 ± 1.8[3] |

Table 2: Example In Vitro Drug Release Profile

| Condition | Cumulative Release at 4h (%) | Cumulative Release at 24h (%) |

|---|---|---|

| PBS, pH 7.4 (0 mM GSH) | 15 ± 3% | 46 ± 5%[17] |

| PBS, pH 7.4 (10 mM GSH) | 55 ± 6% | >80%[17] |

IV. Visualized Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize complex processes.

Experimental Workflow

Caption: Workflow for creating redox-responsive nanoparticles.

Mechanism of Action

Caption: Targeted delivery and redox-triggered drug release.

References

- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]

- 4. Disulfide-bridged cleavable PEGylation in polymeric nanomedicine for controlled therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Site-Specific Protein Modification with Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins, with a particular focus on antibodies, using cleavable linkers. This technology is pivotal in the development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs), where precise control over conjugation site, stoichiometry, and payload release is critical for optimizing efficacy and safety.

Introduction to Site-Specific Modification and Cleavable Linkers

Site-specific protein modification enables the covalent attachment of molecules, such as cytotoxic drugs, fluorescent dyes, or imaging agents, to a specific amino acid residue on a protein.[1][2] This approach overcomes the limitations of traditional, stochastic conjugation methods that target abundant residues like lysine, which often result in heterogeneous mixtures with variable efficacy and pharmacokinetics.[3][4] By engineering specific residues, such as cysteines, into the protein backbone, homogenous conjugates with a defined drug-to-antibody ratio (DAR) can be produced.[3][5][6]

Cleavable linkers are critical components of these conjugates, designed to be stable in systemic circulation but to release their payload under specific conditions, such as the acidic environment of endosomes or the presence of specific enzymes within target cells.[7][8] The strategic selection of a cleavable linker is crucial for the successful design of targeted therapies.[7][8]

Types of Cleavable Linkers

There are three main classes of cleavable linkers, each designed to exploit different physiological triggers for payload release.[9]

-

Protease-Cleavable Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[10][11] The valine-citrulline (Val-Cit) dipeptide is a widely used and effective protease-cleavable linker.[9][11]

-

pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7]

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[7]

Quantitative Data on Cleavable Linkers

The choice of a cleavable linker significantly impacts the stability, efficacy, and safety of a bioconjugate. The following tables summarize key quantitative data for different types of cleavable linkers.

| Linker Type | Linker Example | Cleavage Condition | Half-life in Human Plasma (t½) | Reference |

| Protease-Cleavable | Valine-Citrulline (vc) | Cathepsin B | High stability | [7][12] |

| Valine-Alanine (va) | Cathepsin B | High stability | [13] | |

| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Moderate stability | [14] | |

| pH-Sensitive | Hydrazone | Acidic pH (4.5-6.5) | Variable, can be prone to premature release | [7] |

| Glutathione-Sensitive | Disulfide | High Glutathione (GSH) concentration | Generally stable, can be influenced by surrounding chemical structure | [7] |

| β-Glucuronide | Glucuronide | β-glucuronidase | High stability | [7] |

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | Cathepsin B | 1.8 | 12 | 150,000 | [10] |

| Val-Ala-PABC | Cathepsin B | 0.9 | 25 | 36,000 | [10] |

| Phe-Lys-PABC | Cathepsin B | 0.4 | 50 | 8,000 | [10] |

| GGFG-PABC | Cathepsin B | 0.1 | 100 | 1,000 | [10] |

Experimental Protocols

This section provides detailed protocols for the site-specific modification of an antibody with a cleavable linker, followed by purification and characterization.

Site-Specific Antibody Conjugation (via Engineered Cysteines)

This protocol describes the conjugation of a maleimide-containing cleavable linker-drug to an antibody with engineered cysteine residues (e.g., THIOMAB™ antibodies).[3][6]

Materials:

-

Engineered cysteine antibody (e.g., 5-10 mg/mL in PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Maleimide-activated cleavable linker-drug

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (e.g., N-acetylcysteine)

-

Solvent for linker-drug (e.g., DMSO)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add TCEP to a final concentration that provides a 1.5 to 2-fold molar excess over the engineered cysteines.

-

Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfides.

-

-

Linker-Drug Conjugation:

-

Dissolve the maleimide-activated cleavable linker-drug in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Add the linker-drug solution to the reduced antibody solution at a 3 to 5-fold molar excess over the engineered cysteines.

-

Incubate at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide (B117702) groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Proceed immediately to purification of the antibody-drug conjugate (see Protocol 4.2).

-

Purification of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[9][15]

Materials:

-

HIC column (e.g., Phenyl or Butyl)

-

HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)

-

HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

HPLC system

Procedure:

-

Sample Preparation:

-

Dilute the crude ADC reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

-

-

Column Equilibration:

-

Equilibrate the HIC column with 5-10 column volumes of 100% Mobile Phase A.

-

-

Sample Injection and Elution:

-

Inject the prepared ADC sample onto the equilibrated column.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes to elute the ADC species.[15] Unconjugated antibody will elute first, followed by ADCs with increasing DAR.

-

-

Fraction Collection:

-

Collect fractions corresponding to the desired DAR species based on the chromatogram.

-

-

Desalting:

-

Pool the desired fractions and desalt using a suitable method, such as dialysis or size-exclusion chromatography, into a formulation buffer (e.g., PBS).

-

Characterization of Antibody-Drug Conjugates

4.3.1. Determination of Drug-to-Antibody Ratio (DAR)

-

UV/Vis Spectroscopy: This is a quick method to determine the average DAR.[16]

-

Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug.

-

Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[16]

-

The DAR is the molar ratio of the drug to the antibody.

-

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the distribution of different DAR species.[]

-

Analyze the purified ADC by HIC as described in Protocol 4.2.

-

The relative peak area of each species corresponds to its proportion in the mixture.

-

The average DAR can be calculated from the weighted average of the different DAR species.[]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of DAR and can also identify the conjugation sites.[][18]

-

For intact mass analysis, the ADC can be analyzed by native MS or after deglycosylation.

-

For peptide mapping, the ADC is reduced, alkylated, and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS to identify the modified peptides and pinpoint the exact conjugation sites.

-

4.3.2. In Vitro Plasma Stability Assay

This assay assesses the stability of the cleavable linker in plasma by measuring the release of the payload over time.[7][19]

Materials:

-

Purified ADC

-

Human plasma

-

37°C incubator

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

-

Sample Preparation:

-

At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to release the free payload.

-

Centrifuge to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

A standard curve of the free payload should be prepared to enable accurate quantification.

-

4.3.3. Enzymatic Cleavage Assay

This assay determines the kinetics of linker cleavage by a specific enzyme.[10]

Materials:

-

Purified ADC

-

Target enzyme (e.g., Cathepsin B)

-

Assay buffer specific for the enzyme

-

HPLC system

Procedure:

-

Reaction Setup:

-

Incubate the ADC with the enzyme in the appropriate assay buffer at 37°C.

-

-

Time Points:

-

Quench the reaction at various time points by adding a stop solution (e.g., a strong acid).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC from the cleaved payload.

-

-

Data Analysis:

-

Quantify the peak areas of the intact ADC and the released payload at each time point.

-

Plot the percentage of cleavage versus time to determine the cleavage rate.

-

By varying the substrate concentration, Michaelis-Menten kinetics (Km and kcat) can be determined.[10]

-

Visualizations

Caption: Mechanism of action for an ADC with a cleavable linker.

Caption: Experimental workflow for site-specific modification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Site-specific chemical modification of antibody fragments using traceless cleavable linkers. [sonar.ch]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Kinetic comparison of all eleven viral polyprotein cleavage site processing events by SARS-CoV-2 main protease using a linked protein FRET platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orb.binghamton.edu [orb.binghamton.edu]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. benchchem.com [benchchem.com]

- 18. hpst.cz [hpst.cz]

- 19. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Hydroxy-PEG3-SS-PEG3-alcohol in Targeted Drug Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-SS-PEG3-alcohol is a bifunctional, cleavable linker designed for advanced drug delivery systems. This linker incorporates two polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and biocompatibility, and a central disulfide bond that is stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of tumor cells.[1][2] This redox-responsiveness allows for the targeted release of conjugated therapeutic agents within cancer cells, which have significantly higher concentrations of glutathione (B108866) (GSH), a key intracellular reducing agent, compared to normal tissues.[3][4][5] This targeted drug release mechanism aims to improve therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the properties, applications, and detailed protocols for utilizing this compound in the development of targeted drug delivery systems.

Principle of Action: Redox-Responsive Drug Release

The targeted drug release strategy using this compound is based on the differential in glutathione (GSH) concentration between the extracellular and intracellular environments, particularly within tumor cells.

-

Extracellular Environment (Bloodstream): The concentration of GSH is low (in the micromolar range), which keeps the disulfide bond of the linker intact and the conjugated drug inactive.

-

Intracellular Environment (Tumor Cells): Tumor cells maintain a much higher concentration of GSH (in the millimolar range).[3][4][5] This high GSH level facilitates the reduction and cleavage of the disulfide bond within the linker.[1][2]

-

Drug Release: Upon cleavage of the disulfide bond, the conjugated drug is released from the delivery vehicle in its active form, allowing it to exert its therapeutic effect directly within the target cancer cell.